molecular formula C7H13N5 B14873253 N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine

Cat. No.: B14873253
M. Wt: 167.21 g/mol
InChI Key: SBLVUIJNOISTBP-UHFFFAOYSA-N
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Description

N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2,4-diaminopyrimidine attacks the bromoethylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • Tris(2-aminoethyl)amine
  • 2-amino-6-(2-aminoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Uniqueness

N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine is unique due to its specific structure, which allows it to interact with nucleic acids and other biological molecules in a distinct manner. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H13N5/c1-9-7-11-4-2-6(12-7)10-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12)

InChI Key

SBLVUIJNOISTBP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)NCCN

Origin of Product

United States

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